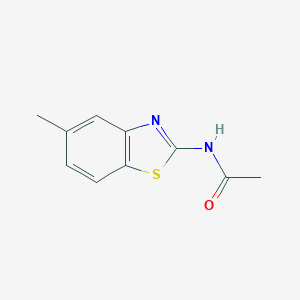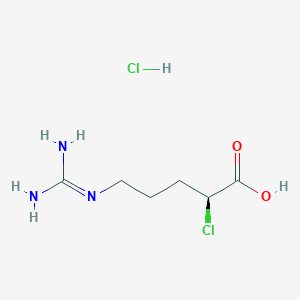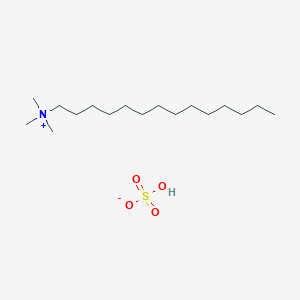
1-Prop-2-enyl-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enyl-4-propylpiperazine (PPP) is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPP is a small molecule that has shown promising results in various scientific studies, making it a suitable candidate for further research and development.
Mécanisme D'action
1-Prop-2-enyl-4-propylpiperazine has been shown to act on the central nervous system by binding to serotonin and dopamine receptors. It has been suggested that this compound may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could explain its potential use in the treatment of depression and anxiety. This compound has also been shown to reduce inflammation and pain, making it a potential candidate for the treatment of chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Prop-2-enyl-4-propylpiperazine is its small molecular size, which makes it easy to synthesize and study in the laboratory. However, one of the limitations of this compound is its potential toxicity, which could limit its use in clinical trials.
Orientations Futures
There are several future directions for the study of 1-Prop-2-enyl-4-propylpiperazine. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-Prop-2-enyl-4-propylpiperazine can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with propylamine and acrylonitrile. Another method involves the reaction of 1-benzylpiperazine with propylamine and acrolein. Both methods result in the formation of this compound as the final product.
Applications De Recherche Scientifique
1-Prop-2-enyl-4-propylpiperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
100500-90-1 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-prop-2-enyl-4-propylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3H,1,4-10H2,2H3 |
Clé InChI |
FIWUITBEKLTFHB-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)CC=C |
SMILES canonique |
CCCN1CCN(CC1)CC=C |
Synonymes |
Piperazine, 1-(2-propenyl)-4-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







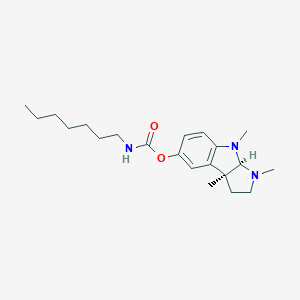
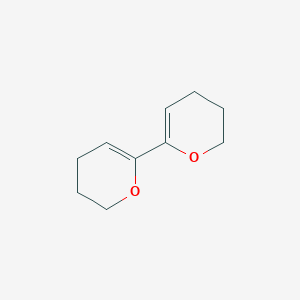
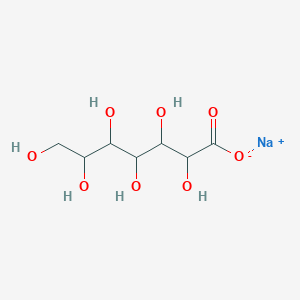

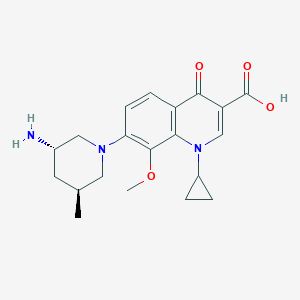
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
